2-Deoxy-2-fluoro xylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro xylopyranose, also known as 2-Fluoro-2-deoxy-D-xylose or 2-F-Xyl, is a synthetic sugar molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. This molecule is a modified version of xylose, a natural sugar found in many plant and animal tissues. The fluorine atom on the 2-position of the xylose ring makes 2-F-Xyl a unique and useful tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 2-F-Xyl is based on its structural similarity to natural sugars, which allows it to interact with enzymes and other biomolecules involved in carbohydrate metabolism. The fluorine atom on the 2-position of the xylose ring alters the reactivity and selectivity of the molecule, making it a useful tool for studying the mechanism of various enzymes.
Biochemical And Physiological Effects
2-F-Xyl has been shown to have no significant toxicity or adverse effects on biological systems. It is metabolized in a similar manner to natural sugars and is excreted from the body within a few hours of administration. However, the biochemical and physiological effects of 2-F-Xyl depend on the specific biological process being studied.
Advantages And Limitations For Lab Experiments
The advantages of using 2-F-Xyl in lab experiments include its unique properties, high purity, and ease of synthesis. It is also a relatively inexpensive tool compared to other synthetic molecules. However, the limitations of 2-F-Xyl include its moderate yield, limited solubility in water, and the need for specialized techniques to detect its presence in biological systems.
Future Directions
There are several future directions for the use of 2-F-Xyl in scientific research. One potential application is the development of new drugs that target enzymes involved in carbohydrate metabolism. Another potential direction is the use of 2-F-Xyl as a diagnostic tool for detecting glycosylation abnormalities in diseases such as cancer and diabetes. Additionally, the use of 2-F-Xyl in combination with other synthetic molecules could lead to the development of new chemical probes for studying complex biological processes.
Synthesis Methods
The synthesis of 2-F-Xyl involves several steps, starting from the commercially available xylose. The first step is the protection of the hydroxyl groups on the xylose molecule, followed by the introduction of the fluorine atom using a fluorinating agent. The final step involves deprotection of the protected hydroxyl groups to yield 2-F-Xyl. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Scientific Research Applications
2-F-Xyl has been used as a probe molecule to study various biological processes, including glycosylation, glycoprotein synthesis, and carbohydrate metabolism. It has also been used as a substrate for enzymes involved in the biosynthesis of glycosidic linkages. The unique properties of 2-F-Xyl make it an ideal tool for studying the role of carbohydrates in biological systems.
properties
CAS RN |
129939-84-0 |
---|---|
Product Name |
2-Deoxy-2-fluoro xylopyranose |
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
InChI Key |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)F)O)O |
synonyms |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.